Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate

Description

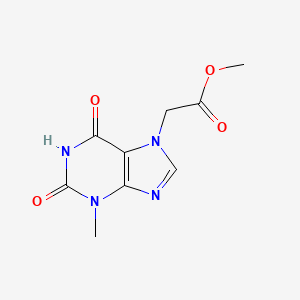

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is a purine derivative characterized by a methyl ester group at the 7-position of a 3-methyl-substituted xanthine core.

Properties

IUPAC Name |

methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-12-7-6(8(15)11-9(12)16)13(4-10-7)3-5(14)17-2/h4H,3H2,1-2H3,(H,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMICWQLRPIVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate typically involves the reaction of 3-methylxanthine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced purine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

- Structure : Differs by an additional methyl group at position 1 of the purine ring.

- Higher lipophilicity (inferred from the methyl group) may improve membrane permeability but reduce aqueous solubility compared to the 3-methyl analog .

- Synonym: Referred to as Oprea1_208954 or STOCK1S-70968 in chemical databases .

[Dihydroxy(methyl)silyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

- Structure : Replaces the methyl ester with a silyl ester group.

- Implications :

- Synonym: Methylsilanol carboxymethyl theophylline .

Ethyl {[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}acetate

- Structure: Incorporates an ethyl aminoacetate side chain.

- Computed properties: Molecular weight = 323.30 g/mol, XLogP3 = -0.7 (indicating moderate hydrophilicity), and Topological Polar Surface Area = 114 Ų (high polarity due to multiple hydrogen bond acceptors) .

Research Findings and Functional Insights

- DPP-4 Binding : Analogs with xanthine-like scaffolds (e.g., sitagliptin derivatives) form hydrogen bonds with residues Tyr547, Glu205, and Glu206, critical for inhibitory activity .

- Steric Effects : The 1,3-dimethyl analog (Section 2.1) may experience reduced binding flexibility compared to the 3-methyl variant due to increased steric hindrance.

- Ester Modifications: Silyl esters (Section 2.2) could enhance stability in vivo, while amino-acetate derivatives (Section 2.3) might improve target engagement through additional hydrogen bonding .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | XLogP3 | HBD Count | HBA Count | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate* | ~238.20 | ~0.2 | 0 | 5 | ~85 |

| Methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | 252.23 | 0.5 | 0 | 5 | 85 |

| [Dihydroxy(methyl)silyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | 355.37 | 1.1 | 2 | 7 | 120 |

| Ethyl {[(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino}acetate | 323.30 | -0.7 | 1 | 6 | 114 |

*Estimated based on structural similarity.

Table 2: Key Structural Differences and Implications

| Compound | Key Structural Feature | Potential Impact |

|---|---|---|

| This compound | 3-methyl, methyl ester | Baseline solubility and stability |

| 1,3-Dimethyl analog (Section 2.1) | 1,3-dimethyl substitution | Increased metabolic stability |

| Silyl ester (Section 2.2) | Silyl ester group | Enhanced hydrolytic resistance |

| Ethyl aminoacetate (Section 2.3) | Aminoacetate side chain | Improved hydrogen bonding capacity |

Biological Activity

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various mechanisms of action and therapeutic potentials, which are detailed below.

Chemical Structure and Properties

This compound is characterized by a purine core with a methyl ester functional group. The presence of the 2,6-dioxo moiety contributes to its biological reactivity and interactions with biological targets.

The compound primarily interacts with enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, thereby affecting cellular processes such as nucleotide synthesis and energy metabolism. The specific binding affinity may be influenced by structural elements within the compound, such as the morpholine ring, which enhances its interaction with target enzymes.

Antiviral and Anticancer Properties

Research has indicated that this compound may possess antiviral and anticancer properties. The inhibition of purine metabolism can disrupt viral replication and tumor growth, making this compound a candidate for further development in therapeutic applications.

Case Studies

- In Vivo Analgesic Activity : A series of studies involving purine derivatives demonstrated that certain analogs exhibited analgesic effects significantly greater than acetylsalicylic acid (aspirin). These findings suggest that modifications to the purine structure can enhance therapeutic efficacy against pain .

- Anti-inflammatory Mechanism : In models of endotoxemia induced by lipopolysaccharides (LPS), compounds similar to this compound showed a reduction in TNF-α levels, indicating their potential as anti-inflammatory agents .

Research Findings Summary Table

Q & A

Q. Basic

Protein preparation : Retrieve DPP-4 structure (PDB: 3G0B), remove water, add hydrogens, and assign charges (e.g., using AMBERff14SB).

Ligand preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*) and convert to PDBQT format.

Docking : Use AutoDock Vina with a grid centered on catalytic residues (e.g., Tyr547, Glu206).

Validation : Confirm pose reproducibility and compare interaction profiles (e.g., hydrogen bonds with Arg125) against sitagliptin .

What computational approaches optimize the synthesis pathways for structurally complex derivatives of this compound?

Q. Advanced

- Retrosynthetic analysis : Tools like ICSynth or AiZynthFinder propose viable routes by deconstructing the target into simpler precursors.

- DFT calculations : Predict reaction energetics (e.g., activation barriers for esterification steps) to optimize solvent/base combinations.

- Machine learning : Train models on purine derivative reaction databases to predict yields and side products.

- Green chemistry metrics : Use E-factor and atom economy to prioritize sustainable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.